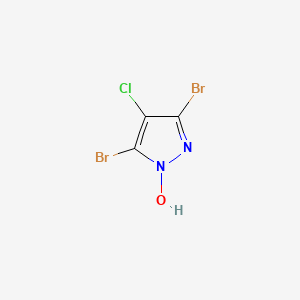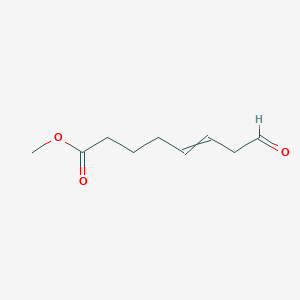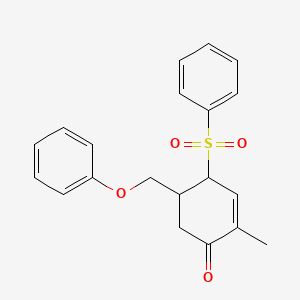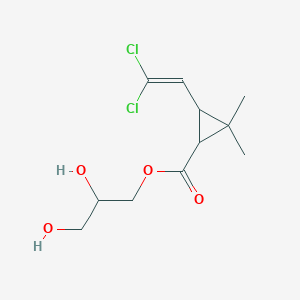
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol typically involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles.
Industrial Production Methods
Industrial production methods for this compound may involve reflux in solvents such as ethanol, methanol, or acetic acid. Microwave irradiation and ionic liquids are also used to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less substituted pyrazoles.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . Reaction conditions often involve refluxing in ethanol or methanol, with monitoring by thin-layer chromatography (TLC) using solvent systems like chloroform:methanol .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles and pyrazoloquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Dibromo-4-chloro-1H-pyrazol-1-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential neuroprotective effects and selective inhibition of cholinesterase.
Medicine: Explored for its anti-tubercular and anti-inflammatory properties.
Industry: Utilized in the development of new drugs and functional materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-chloro-1H-pyrazol-1-ol involves its ability to donate and accept hydrogen bonds, facilitating intermolecular interactions . This property allows the compound to participate in proton transfer processes and form various linear and cyclic complexes. The molecular targets and pathways involved include cholinesterase enzymes and other biological receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-1-ol
- 3,5-Diphenyl-1H-pyrazole
- 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Uniqueness
The combination of these halogens in the pyrazole ring structure distinguishes it from other similar compounds and contributes to its diverse chemical and biological activities .
Propriétés
Numéro CAS |
87844-48-2 |
|---|---|
Formule moléculaire |
C3HBr2ClN2O |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
3,5-dibromo-4-chloro-1-hydroxypyrazole |
InChI |
InChI=1S/C3HBr2ClN2O/c4-2-1(6)3(5)8(9)7-2/h9H |
Clé InChI |
RNDXVRWJPRBSTG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N(N=C1Br)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

